molecular formula C11H7F2NO2S B2685462 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 2248387-57-5

3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid

Cat. No.: B2685462
CAS No.: 2248387-57-5
M. Wt: 255.24
InChI Key: SJSMCOKMUQDCCY-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoromethyl group or the thiazole ring itself.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid ring .

Scientific Research Applications

3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes involved in fungal cell wall synthesis. In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

What sets 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid apart is its unique combination of a thiazole ring with a difluoromethyl group and a benzoic acid moiety. This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

3-[4-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-9(13)8-5-17-10(14-8)6-2-1-3-7(4-6)11(15)16/h1-5,9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSMCOKMUQDCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CS2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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